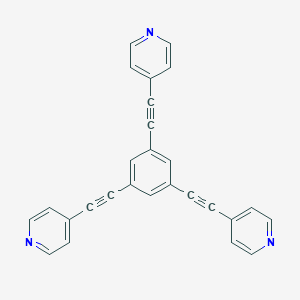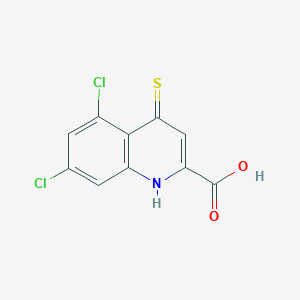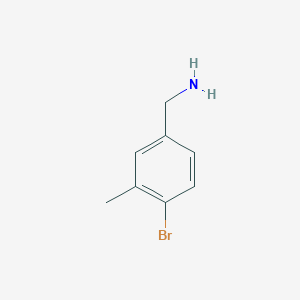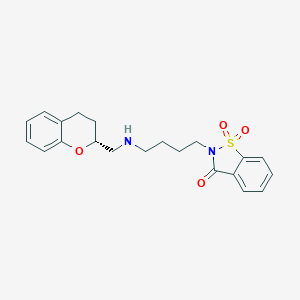
1,3,5-Tris(pyridin-4-iletinil)benceno
Descripción general
Descripción
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a heterocyclic compound known for its unique structural properties and wide range of applications. It features a benzene core substituted with three pyridin-4-ylethynyl groups, which confer distinct electronic and steric characteristics. This compound is notable for its fluorescence and electrochemical activity, making it valuable in various scientific and industrial fields .
Aplicaciones Científicas De Investigación
1,3,5-Tris(pyridin-4-ylethynyl)benzene has a broad range of applications in scientific research:
Mecanismo De Acción
Target of Action
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a heterocyclic compound . It is primarily used as a building block for the synthesis of various materials . .
Mode of Action
It is known to exhibit a wide range of properties such as fluorescence and electrochemical activity .
Biochemical Pathways
It is primarily used in the synthesis of polymers, nanomaterials, and organic light-emitting diodes (OLEDs) .
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(pyridin-4-ylethynyl)benzene can be synthesized through a multi-step process involving the Sonogashira coupling reaction. The typical synthetic route includes:
Synthesis of 1,3,5-triethynylbenzene: This intermediate is prepared by reacting 1,3,5-tribromobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide under an inert atmosphere.
Deprotection of Trimethylsilyl Groups: The trimethylsilyl groups are removed using potassium hydroxide in methanol, yielding 1,3,5-triethynylbenzene.
Sonogashira Coupling Reaction: The final step involves coupling 1,3,5-triethynylbenzene with 4-iodopyridine using a palladium catalyst and copper iodide to form 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield.
Análisis De Reacciones Químicas
1,3,5-Tris(pyridin-4-ylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The pyridinyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coordination Chemistry: The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.
Comparación Con Compuestos Similares
1,3,5-Tris(pyridin-4-ylethynyl)benzene is unique due to its specific substitution pattern and the presence of pyridinyl groups. Similar compounds include:
1,3,5-Tris(phenylethynyl)benzene: Lacks the nitrogen atoms in the pyridine rings, resulting in different coordination chemistry and electronic properties.
1,3,5-Tris(4-ethynylphenyl)benzene: Features ethynylphenyl groups instead of pyridinyl groups, affecting its fluorescence and reactivity.
1,3,5-Tris(4-carboxyphenylethynyl)benzene: Contains carboxyl groups, which introduce additional functionalization possibilities and alter its solubility and reactivity.
Propiedades
IUPAC Name |
4-[2-[3,5-bis(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3/c1(22-7-13-28-14-8-22)4-25-19-26(5-2-23-9-15-29-16-10-23)21-27(20-25)6-3-24-11-17-30-18-12-24/h7-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEZONFKGMUPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=NC=C3)C#CC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168289-78-9 | |
| Record name | 4,4',4''-[(Benzene-1,3,5-triyl)triethyne-2,1-diyl]tripyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S)-N-[5-[[(2S)-2,5-diaminopentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B170816.png)


